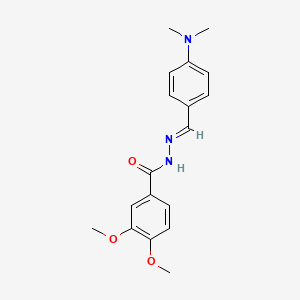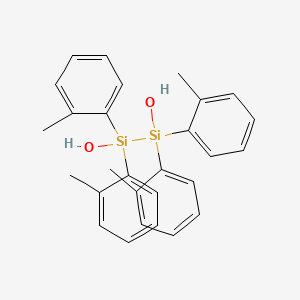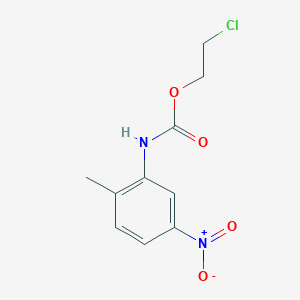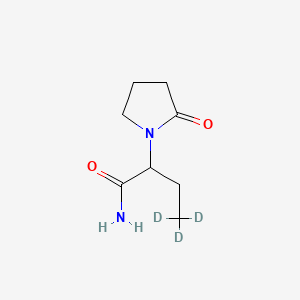
Etiracetam-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Etiracetam-d3 is a deuterium-labeled form of Etiracetam, a compound belonging to the racetam family. It is an acetylcholine agonist and a nootropic drug, which means it is used to enhance cognitive functions. This compound is primarily used in scientific research as a stable isotope-labeled compound to study metabolic pathways and other biochemical processes .
準備方法
Synthetic Routes and Reaction Conditions
Etiracetam-d3 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the Etiracetam molecule. The synthesis involves the reaction of Etiracetam with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium. The process typically includes steps such as deuterium exchange reactions and the use of deuterated solvents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterium labeling. Advanced techniques such as preparative chromatography are used to separate and purify the final product .
化学反応の分析
Types of Reactions
Etiracetam-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
Etiracetam-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of drugs.
Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Utilized in the development of new drugs and the optimization of synthetic processes
作用機序
The mechanism of action of Etiracetam-d3 is similar to that of its parent compound, Etiracetam. It acts as an acetylcholine agonist, enhancing the activity of acetylcholine in the brain. This leads to improved cognitive functions such as memory and learning. The molecular targets of this compound include synaptic vesicle protein 2A (SV2A), which plays a crucial role in neurotransmitter release .
類似化合物との比較
Etiracetam-d3 is compared with other similar compounds in the racetam family, such as:
Levetiracetam: The S-enantiomer of Etiracetam, used as an antiepileptic drug.
Piracetam: Another nootropic drug with similar cognitive-enhancing effects.
Aniracetam: Known for its anxiolytic and cognitive-enhancing properties.
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications where stable isotopes are required .
特性
分子式 |
C8H14N2O2 |
|---|---|
分子量 |
173.23 g/mol |
IUPAC名 |
4,4,4-trideuterio-2-(2-oxopyrrolidin-1-yl)butanamide |
InChI |
InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/i1D3 |
InChIキー |
HPHUVLMMVZITSG-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])CC(C(=O)N)N1CCCC1=O |
正規SMILES |
CCC(C(=O)N)N1CCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


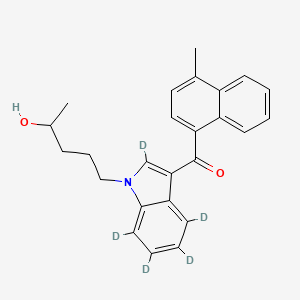



![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide](/img/structure/B11939021.png)



